N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-7-methoxybenzofuran-2-carboxamide
Overview
Description
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-7-methoxybenzofuran-2-carboxamide is an organic compound featuring a complex structure incorporating benzothiazole, pyrazole, and benzofuran moieties
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes . COX enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound’s mode of action involves the suppression of the COX enzymes . By inhibiting these enzymes, the compound prevents the production of thromboxane, prostaglandins, and prostacyclin . This inhibition can lead to a reduction in inflammation, as these molecules are involved in the inflammatory response .
Biochemical Pathways
The compound affects the arachidonic acid pathway . This pathway is responsible for the production of various eicosanoids, including prostaglandins and thromboxanes, which are involved in inflammation and pain signaling . By inhibiting COX enzymes, the compound disrupts this pathway, potentially reducing inflammation and pain .
Result of Action
The inhibition of COX enzymes and the subsequent disruption of the arachidonic acid pathway can lead to a reduction in inflammation and pain . This makes the compound potentially useful in the treatment of conditions characterized by inflammation and pain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-7-methoxybenzofuran-2-carboxamide typically involves multi-step organic synthesis. Key steps include:
Formation of the benzothiazole ring: - Involves cyclization reactions with appropriate starting materials under controlled temperatures.
Synthesis of the pyrazole moiety: - Often achieved through reactions involving hydrazine derivatives and suitable aldehydes or ketones.
Assembly of the benzofuran scaffold: - Usually via cyclization of appropriate phenolic compounds.
Coupling of the core structures: - This is often the most complex step, requiring precise conditions to ensure the correct formation of the target molecule.
Industrial Production Methods: On an industrial scale, these reactions are typically optimized to increase yield and purity. Techniques such as high-throughput synthesis, use of catalysts, and advanced purification methods are employed. Scale-up processes may involve continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions to introduce oxygen-containing functional groups.
Reduction: : Reduction can lead to the removal of oxygen or the addition of hydrogen, altering the molecule's functional groups.
Substitution: : Substitution reactions can occur, where certain functional groups in the compound are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: : Examples include potassium permanganate and chromium trioxide.
Reducing Agents: : Common agents include lithium aluminium hydride and sodium borohydride.
Substitution Reactions: : Typically involve halogenating agents or nucleophilic substitution reagents.
Major Products Formed: The products of these reactions can vary significantly based on the conditions and reagents used. Oxidation might yield quinones or other oxygenated species, while reduction could yield various alcohols or amines. Substitution reactions can introduce a wide array of functional groups, such as halides, alkyls, or nitro groups.
Scientific Research Applications
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-7-methoxybenzofuran-2-carboxamide has garnered attention for its diverse applications:
Chemistry: : Used as a reagent in various organic synthesis protocols and in the development of novel materials.
Biology: : Studied for its potential as a bioactive molecule with applications in enzyme inhibition and as a ligand for biological targets.
Medicine: : Investigated for its potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry: : Utilized in the production of specialized polymers and materials with unique electronic properties.
Comparison with Similar Compounds
Comparison with Other Compounds
Benzothiazole Derivatives: : These are often used in similar applications but may vary in potency and specificity.
Pyrazole Derivatives: : Known for their anti-inflammatory and anticancer properties, with variations in their chemical structure altering their efficacy and safety profiles.
Benzofuran Compounds: : Often researched for their electronic and optical properties, as well as medicinal applications.
List of Similar Compounds
Benzothiazole-2-thiol
3,5-Dimethylpyrazole
7-Hydroxybenzofuran-2-carboxamide
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-7-methoxy-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3S/c1-12-10-18(25(24-12)21-22-14-7-3-4-9-17(14)29-21)23-20(26)16-11-13-6-5-8-15(27-2)19(13)28-16/h3-11H,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGUVOARSQFGAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=NC5=CC=CC=C5S4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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